6-Phenylisatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

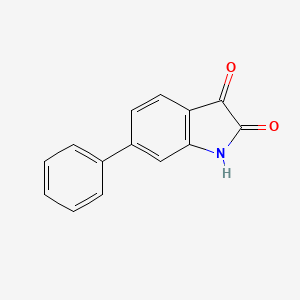

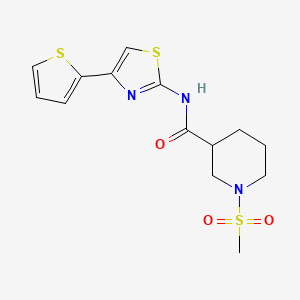

6-Phenylisatin is a compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 . It is a white to brown solid and is used for research and development purposes .

Synthesis Analysis

The synthesis of 6-Phenylisatin involves various methods. One method involves the reaction of isatin with o-phenylenediamine . Another method involves the condensation reaction of 1-phenylisatin with 4,5-dimethylphenylene diamine . The synthesized compounds are then structurally characterized .Molecular Structure Analysis

The InChI code for 6-Phenylisatin is1S/C14H9NO2/c16-13-11-7-6-10 (8-12 (11)15-14 (13)17)9-4-2-1-3-5-9/h1-8H, (H,15,16,17) . This indicates the presence of 14 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

6-Phenylisatin is a white to brown solid . It has a molecular weight of 223.23 . The compound is stored at room temperature .科学的研究の応用

Fluorescent Sensor for Vitamin B12

A heterocyclic Schiff base was synthesized by the condensation reaction of 1-phenylisatin with 4,5-dimethylphenylene diamine . This compound acts as a fluorescent probe for the detection of Vitamin B12, showing high selectivity over other species via a dynamic quenching mechanism . It is highly sensitive towards Vitamin B12 with a detection limit of

1.18×10−91.18 \times 10^{-9}1.18×10−9

M and showed a linear concentration ranging from1×10−71 \times 10^{-7}1×10−7

M to5×10−75 \times 10^{-7}5×10−7

M .Precursor for Drug Synthesis

Isatin (1H-indole-2,3-dione) and its derivatives, including 6-Phenylisatin, represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis . A lot of research work has been done regarding the synthesis, chemical properties, and biological and industrial applications of isatin .

Anti-Cancer Activity

Isatin and its derivatives show various biological activities like anti-cancer . They have been used to target various anti-cancer targets such as histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin .

Anti-Bacterial Activity

Isatin derivatives, including 6-Phenylisatin, have shown anti-bacterial activity . This makes them valuable in the development of new antibiotics.

Anti-Diabetic Activity

Isatin derivatives have also shown anti-diabetic activity . This opens up potential avenues for the development of new treatments for diabetes.

Green Synthesis of Isatin-based Compounds

In 2019, Bayat et al. developed the synthesis of spiro [indolinepyranopyrimidine] compounds via a catalyst-free reaction of isatin derivatives . This green procedure was carried out under reflux conditions, with no catalyst .

Safety and Hazards

作用機序

Target of Action

6-Phenylisatin is a potent inhibitor of human monoamine oxidase (MAO) A and B . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, 6-Phenylisatin can increase the levels of these neurotransmitters in the brain, which can have various effects on mood and behavior.

Mode of Action

6-Phenylisatin interacts with its targets, the MAO enzymes, by binding to their active sites and preventing them from catalyzing their usual reactions

Biochemical Pathways

The primary biochemical pathway affected by 6-Phenylisatin is the monoamine oxidase pathway. By inhibiting the MAO enzymes, 6-Phenylisatin disrupts the normal breakdown of monoamines. This can lead to an increase in the levels of these neurotransmitters in the brain, which can affect mood and behavior .

Result of Action

The molecular effect of 6-Phenylisatin’s action is the inhibition of the MAO enzymes, leading to an increase in the levels of monoamines in the brain . The cellular effects would include changes in neuronal signaling due to the increased levels of these neurotransmitters. This could potentially lead to changes in mood and behavior.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Phenylisatin. For example, factors such as pH and temperature can affect the activity of the MAO enzymes and thus the effectiveness of 6-Phenylisatin as an inhibitor . Additionally, the presence of other substances in the body that can bind to the MAO enzymes could potentially affect the efficacy of 6-Phenylisatin.

特性

IUPAC Name |

6-phenyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-7-6-10(8-12(11)15-14(13)17)9-4-2-1-3-5-9/h1-8H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDQMTSHOJHWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylisatin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocycloheptyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2994277.png)

![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2994279.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylbenzyl)-1,3-oxazol-5-amine](/img/structure/B2994286.png)

![2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2994289.png)

![N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2994291.png)

![5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2994295.png)